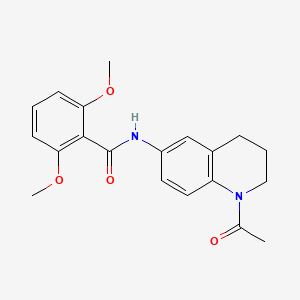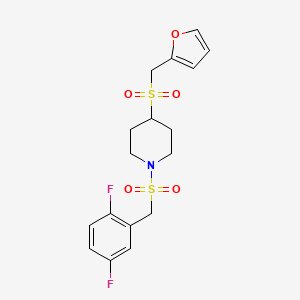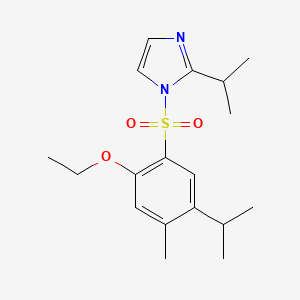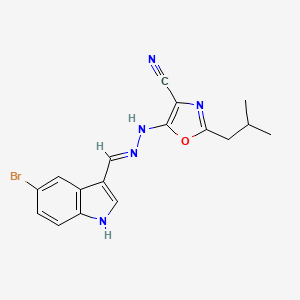
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide, also known as ADQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADQ is a synthetic compound that belongs to the class of quinoline derivatives and has been studied extensively for its biological activities.
Scientific Research Applications
Psycho- and Neurotropic Profiling
Research has explored the psycho- and neurotropic properties of similar quinolinone derivatives, revealing substances with specific sedative effects and considerable anti-amnesic activity. Such compounds, including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, show potential as psychoactive compounds due to their anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Structural Analysis
Studies have focused on synthesizing various quinolinone derivatives, highlighting their potential in pharmaceuticals, agricultural, and dye chemistry. These include efforts to prepare Quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, indicating a broad range of accessible structures (Gavin, Annor-Gyamfi, & Bunce, 2018). Additionally, research into the structural aspects of salt and inclusion compounds of quinoline-based amides has been conducted, demonstrating their potential in forming gels and crystalline solids (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Properties
Quinolinone derivatives have been investigated for their antiproliferative activities. For instance, microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones demonstrated notable antiproliferative activity against human tumor cell lines (Patel et al., 2022).
Antiviral Applications
There is evidence of the antiviral potential of quinolinone derivatives. A study on the synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation showed these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Fluorescent Sensing
Certain quinoline derivatives have been developed as fluorescent sensors. For instance, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide was synthesized to act as a selective sensor for distinguishing cadmium from zinc ions (Zhou et al., 2012).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-11-5-6-14-12-15(9-10-16(14)22)21-20(24)19-17(25-2)7-4-8-18(19)26-3/h4,7-10,12H,5-6,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIGKYPTQSISCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)



![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)